molecular formula C8H10BClO3 B151709 (4-Chloro-3-ethoxyphenyl)boronic acid CAS No. 900174-62-1

(4-Chloro-3-ethoxyphenyl)boronic acid

Cat. No. B151709
CAS RN: 900174-62-1
M. Wt: 200.43 g/mol
InChI Key: WYEAKFIRTXVYNS-UHFFFAOYSA-N
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Description

“(4-Chloro-3-ethoxyphenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatile reactivity and have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .


Molecular Structure Analysis

The molecular formula of “(4-Chloro-3-ethoxyphenyl)boronic acid” is C8H10BClO3 . Its average mass is 200.427 Da and its monoisotopic mass is 200.041153 Da .


Chemical Reactions Analysis

Boronic acids, including “(4-Chloro-3-ethoxyphenyl)boronic acid”, are involved in various chemical reactions. For instance, they are used as reactants in intramolecular aromatic carbenoid insertion for the synthesis of fluorenes . They are also used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .

Scientific Research Applications

Organic Reaction Reagent

This compound serves as a versatile reagent in organic reactions. It can participate in cross-coupling reactions such as Suzuki and Stille palladium-catalyzed coupling, which are pivotal in constructing complex organic molecules .

Development of Antitumor Agents

The boronic acid derivative is used in the preparation of microtubule inhibitors, which have potential applications as antitumor agents. These inhibitors interfere with microtubule dynamics, an essential process in cell division and cancer proliferation .

Catalysis

Boronic acids, including (4-Chloro-3-ethoxyphenyl)boronic acid, are known to be used in catalysis. They can act as catalysts or co-catalysts in various chemical reactions, enhancing reaction efficiency and selectivity .

Polymer and Optoelectronics Materials

The compound has applications in the synthesis of materials for polymer and optoelectronics. Borinic acids and their derivatives play a role in developing new materials with desirable electrical and optical properties .

Sensing Applications

Boronic acids are commonly used in the detection of diols and anions. They can form specific molecular receptors that allow for novel sensing methods, including optical or electrochemical detection .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-3-ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by 4-Chloro-3-ethoxyphenylboronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of 4-Chloro-3-ethoxyphenylboronic acid is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The efficacy and stability of 4-Chloro-3-ethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . This suggests that the compound’s action may be influenced by the presence of other functional groups and the pH of the environment. Additionally, the compound is described as relatively stable, readily prepared, and generally environmentally benign , indicating that it may be resistant to degradation in various environmental conditions.

Safety and Hazards

The safety data sheet for a similar compound, 4-Chlorophenylboronic acid, indicates that it may be harmful if swallowed . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .

Future Directions

Boronic acids, including “(4-Chloro-3-ethoxyphenyl)boronic acid”, are increasingly being utilized in diverse areas of research . Their unique reactivity and biocompatibility make them promising candidates for the development of new drugs and other applications in medicinal chemistry . Therefore, extending the studies with boronic acids in medicinal chemistry is of great relevance .

properties

IUPAC Name

(4-chloro-3-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEAKFIRTXVYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629648
Record name (4-Chloro-3-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-ethoxyphenyl)boronic acid

CAS RN

900174-62-1
Record name (4-Chloro-3-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 31A (3.8 g, 16 mmol) in THF (20 mL) at −78° C. was added n-BuLi (1.6 M in hexanes, 13.6 mL, 21.8 mmol). The mixture was stirred at −78° C. for 40 min before triisopropyl borate (7.43 mL, 32 mmol) was added. The reaction was left stirring, from −78° C. to rt over 18 h. It was quenched with 1.0 N HCl (50 mL), extracted with EtOAc, washed with brine and dried over Na2SO4. The crude residue was purified by flash column chromatography (CH2Cl2: EtOAc: MeOH=50:50:1) to give 1.85 g (57%) of 31B as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.53 (t, J=7.03 Hz, 3H) 4.23 (d, J=7.03 Hz, 2H) 7.48 (d, J=7.91 Hz, 1H) 7.66 (d, J=6.15 Hz, 2H).
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.43 mL
Type
reactant
Reaction Step Two
Name
Yield
57%

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